2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Overview
Description
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one, also known as 9-chloro-2-amino-4H-[1,3]thiazino[5,6-c]quinolin-4-one, is an organic compound that has recently become popular in the field of scientific research. This compound has a wide range of applications, including its use in synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound has been found to be effective in a variety of laboratory experiments and has been shown to have a number of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-onemino-4H-[1,3]thiazino[5,6-c]quinolin-4-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which can lead to a variety of biochemical and physiological effects. Additionally, this compound has been found to have an effect on the activity of certain receptors, which can lead to changes in the function of cells and tissues.
Biochemical and Physiological Effects
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-onemino-4H-[1,3]thiazino[5,6-c]quinolin-4-one has a number of biochemical and physiological effects. For example, this compound has been found to have an effect on the activity of certain enzymes, which can lead to changes in the metabolism of various compounds. Additionally, this compound has been found to have an effect on the activity of certain receptors, which can lead to changes in the function of cells and tissues. Furthermore, this compound has been found to have an effect on the activity of certain hormones, which can lead to changes in the function of organs and systems.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-onemino-4H-[1,3]thiazino[5,6-c]quinolin-4-one in laboratory experiments is its stability. This compound is relatively stable under a variety of conditions and is not easily degraded by heat or light. Additionally, this compound is relatively non-toxic and has a low level of toxicity. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound is relatively expensive, which can make it difficult to use in large-scale experiments.
Future Directions
There are a number of potential future directions for the use of 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-onemino-4H-[1,3]thiazino[5,6-c]quinolin-4-one in scientific research. For example, this compound could be used to study the structure and function of proteins, as well as to study the mechanism of action of various drugs. Additionally, this compound could be used in the synthesis of various organic compounds, such as amino acids and peptides. Furthermore, this compound could be used in the synthesis of various pharmaceuticals and could be used in the treatment of various diseases and conditions. Finally, this compound could be used to
Scientific Research Applications
2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-onemino-4H-[1,3]thiazino[5,6-c]quinolin-4-one has a wide range of potential applications in scientific research. For example, this compound has been used to study the structure and function of proteins, as well as to study the mechanism of action of various drugs. This compound has also been used in the synthesis of various organic compounds, such as amino acids and peptides. Additionally, this compound has been used in the synthesis of various pharmaceuticals and has been found to be effective in the treatment of various diseases and conditions.
properties
IUPAC Name |
2-amino-9-chloro-[1,3]thiazino[5,6-c]quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3OS/c12-5-1-2-8-6(3-5)9-7(4-14-8)10(16)15-11(13)17-9/h1-4H,(H2,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCSDBGYBGGSOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1Cl)SC(=NC3=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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